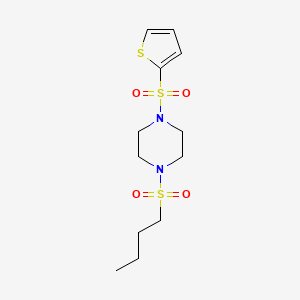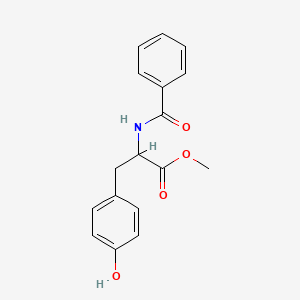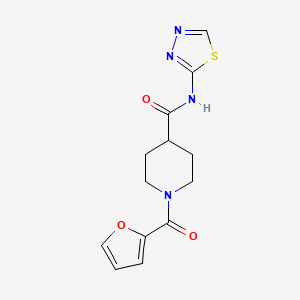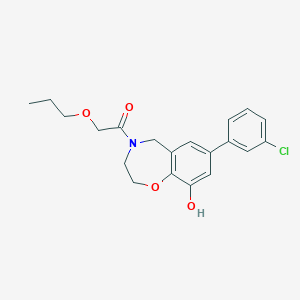
1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine is a chemical compound that belongs to the class of sulfonamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been reported to possess antimicrobial and antifungal activities.
In pharmacology, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases such as inflammation, diabetes, and cardiovascular diseases. It has been shown to exhibit anti-inflammatory and antioxidant activities, which makes it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine is not well understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its potent biological activity. This compound has been shown to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its widespread use.
Orientations Futures
There are several future directions for the research on 1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine. One of the potential areas of research is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and diabetes. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, which may help to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine involves the reaction of 2-thiophenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butanesulfonyl chloride to obtain the final product. This synthesis method has been reported in various research articles and is considered to be a reliable and efficient method for the preparation of this compound.
Propriétés
IUPAC Name |
1-butylsulfonyl-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S3/c1-2-3-11-20(15,16)13-6-8-14(9-7-13)21(17,18)12-5-4-10-19-12/h4-5,10H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGRBLXYVOESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aR*,7aS*)-2-{2-[(2-methylpyrimidin-4-yl)oxy]hex-5-en-1-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5335430.png)


![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5335454.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B5335455.png)

![N-(2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335469.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5335471.png)

![3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide](/img/structure/B5335493.png)

![2-benzyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5335510.png)
![2-{[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]methyl}benzonitrile](/img/structure/B5335518.png)
![2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5335526.png)
